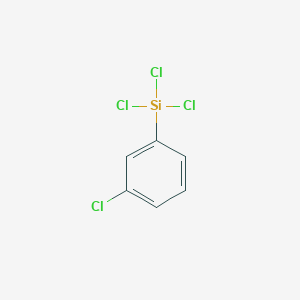
m-Chlorophenyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Chlorophenyltrichlorosilane is an organosilicon compound with the molecular formula C₆H₄Cl₄Si. It is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity with water and moisture, producing hydrochloric acid . This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
m-Chlorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of m-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:
C6H4ClMgBr+SiCl4→C6H4ClSiCl3+MgBrCl
Industrial production methods often involve the direct chlorination of phenyltrichlorosilane in the presence of a catalyst. This method allows for large-scale production of this compound with high yields .
Chemical Reactions Analysis
m-Chlorophenyltrichlorosilane undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.
-
Hydrolysis: : When exposed to moisture or water, this compound hydrolyzes to form m-chlorophenylsilanol and hydrochloric acid:
C6H4ClSiCl3+3H2O→C6H4ClSi(OH)3+3HCl
-
Substitution: : It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines. For example:
C6H4ClSiCl3+3ROH→C6H4ClSi(OR)3+3HCl
-
Condensation: : this compound can also participate in condensation reactions to form siloxane polymers. This reaction is particularly useful in the production of silicone-based materials .
Scientific Research Applications
m-Chlorophenyltrichlorosilane has a wide range of applications in scientific research and industry:
-
Chemistry: : It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity with nucleophiles makes it a valuable reagent in organic synthesis.
-
Biology: : In biological research, this compound is used to modify surfaces of glass and silicon-based materials to create hydrophobic or hydrophilic surfaces, which are essential in cell culture and other biological assays .
-
Medicine: : Although not directly used as a drug, its derivatives are explored for potential pharmaceutical applications, particularly in drug delivery systems due to their ability to form stable bonds with biological molecules .
-
Industry: : It is used in the production of silicone polymers and resins, which are widely used in coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in material science .
Mechanism of Action
The mechanism of action of m-Chlorophenyltrichlorosilane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This makes it susceptible to attack by nucleophiles, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. These reactions are fundamental in the formation of siloxane polymers and other organosilicon compounds .
Comparison with Similar Compounds
m-Chlorophenyltrichlorosilane can be compared with other chlorosilanes such as trichlorosilane, dichlorosilane, and methyltrichlorosilane.
-
Trichlorosilane (HSiCl₃): : Unlike this compound, trichlorosilane is primarily used in the semiconductor industry for the production of ultrapure silicon. It is less reactive with nucleophiles compared to this compound .
-
Dichlorosilane (H₂SiCl₂): : Dichlorosilane is used in the production of silicon-based polymers and as a reducing agent in organic synthesis. It has two chlorine atoms, making it less reactive than this compound .
-
Methyltrichlorosilane (CH₃SiCl₃): : This compound is used in the production of silicone resins and as a cross-linking agent in polymer chemistry. The presence of a methyl group makes it less reactive compared to this compound .
This compound is unique due to the presence of the m-chlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Properties
CAS No. |
2003-89-6 |
|---|---|
Molecular Formula |
C6H4Cl4Si |
Molecular Weight |
246.0 g/mol |
IUPAC Name |
trichloro-(3-chlorophenyl)silane |
InChI |
InChI=1S/C6H4Cl4Si/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
InChI Key |
ZIILLBRFKOKOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















